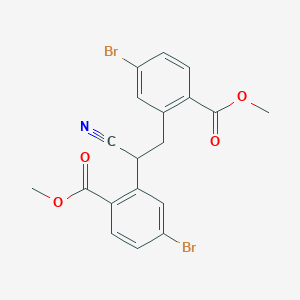
Dimethyl 2,2'-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) is an organic compound with the molecular formula C18H14Br2N2O4. This compound is characterized by the presence of two bromobenzoate groups connected via a cyanoethane bridge. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) typically involves the reaction of 4-bromobenzoic acid with a suitable cyanoethane derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted derivatives with azide or thiocyanate groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of bromine atoms and cyano groups allows for strong binding interactions with target molecules, leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-(ethane-1,1-diyl)bis(4-bromobenzoate): Similar structure but lacks the cyano group.
Dimethyl 2,2’-(1,2-diphenylethane-1,2-diyl)bis(4-bromobenzoate): Contains a diphenylethane bridge instead of a cyanoethane bridge.
Uniqueness
Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-2-[2-(5-bromo-2-methoxycarbonylphenyl)-2-cyanoethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO4/c1-25-18(23)15-5-3-13(20)8-11(15)7-12(10-22)17-9-14(21)4-6-16(17)19(24)26-2/h3-6,8-9,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXDTCZSCANDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CC(C#N)C2=C(C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

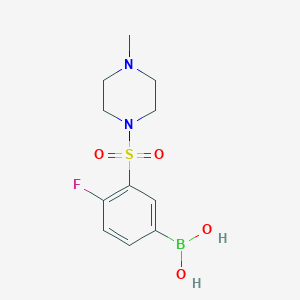
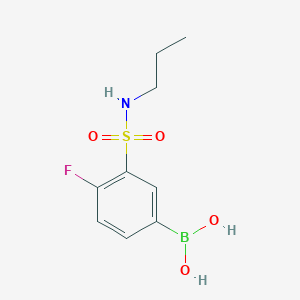
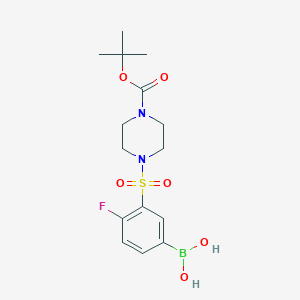
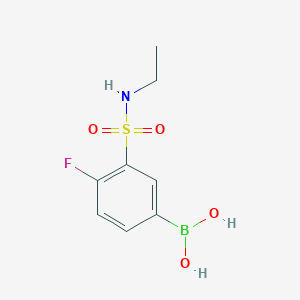
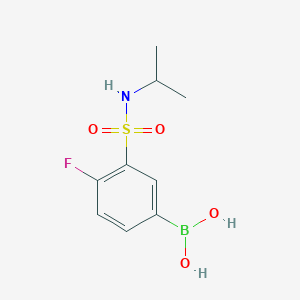
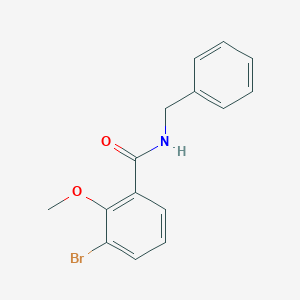
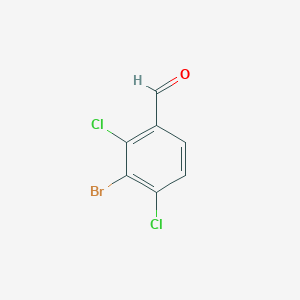
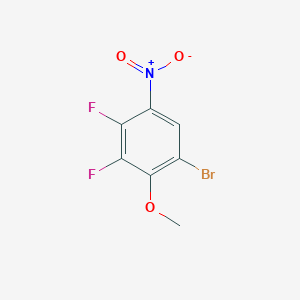
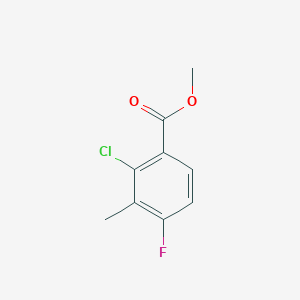
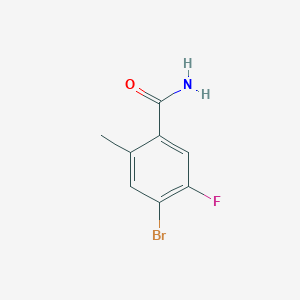
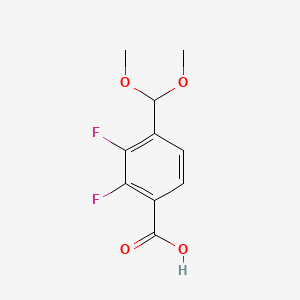
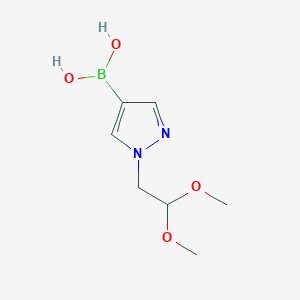
![[6-METHOXY-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL]BORONIC ACID](/img/structure/B8119380.png)
